molecular formula C18H14F3N3O3S B2424717 (4-Nitrophenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone CAS No. 851805-74-8

(4-Nitrophenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone

Cat. No. B2424717
CAS RN: 851805-74-8
M. Wt: 409.38
InChI Key: LAWCGIPOCOCBLA-UHFFFAOYSA-N
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Description

(4-Nitrophenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone is a useful research compound. Its molecular formula is C18H14F3N3O3S and its molecular weight is 409.38. The purity is usually 95%.
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Scientific Research Applications

Catalytic Synthesis and Theoretical Studies An efficient approach for the regioselective synthesis of heterocyclic compounds, including the strategic intermediate use of similar molecular structures for the preparation of antimicrobial agents through catalyst- and solvent-free conditions, has been developed. Theoretical studies, including density functional theory (DFT) calculations, support the synthesis processes, providing insights into the mechanisms involved in the formation of these compounds (R. Moreno-Fuquen et al., 2019).

Antimicrobial and Antiviral Activities The synthesis of benzimidazole derivatives has shown selective antimicrobial and antiviral activities. While not effective against bacterial strains, certain compounds demonstrated significant antifungal properties against Aspergillus niger and Candida albicans, and antiviral properties against vaccinia and Coxsackie B4 viruses, indicating potential for further development as antifungal and antiviral agents (D. Sharma et al., 2009).

Spectrophotometric Nickel Detection The development of a sensitive and selective spectrophotometric method for nickel detection using disulfonated benzimidazolyl(phenyl)methanone derivatives has been reported. This method showcases the utility of such compounds in the quantitative formation of nickel complexes for trace analysis in various samples, demonstrating their applicability in analytical chemistry (T. Odashima et al., 1991).

PET Imaging Agent Synthesis for Parkinson's Disease The synthesis of a PET imaging agent targeting the LRRK2 enzyme in Parkinson's disease illustrates the application of similar compounds in neuroscience. The agent was prepared with high radiochemical yield and purity, showcasing the compound's potential in developing diagnostic tools for neurodegenerative diseases (Min Wang et al., 2017).

Functionalization and Synthesis Techniques Research on the simultaneous double C2/C3 functionalization of quinoline with p-nitrobenzoyl(phenyl)acetylene demonstrates advanced synthetic techniques for creating complex molecular structures. This method's efficiency opens pathways for synthesizing novel compounds with potential applications in material science and pharmaceuticals (K. Belyaeva et al., 2018).

Anti-Inflammatory and Analgesic Activity Evaluation The evaluation of synthesized heterocyclic compounds for anti-inflammatory and analgesic activities highlights their potential therapeutic applications. Such studies are crucial for identifying novel drugs with improved efficacy and safety profiles for treating various inflammatory and pain-related conditions (Sham M. Sondhii et al., 1996).

properties

IUPAC Name

(4-nitrophenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O3S/c19-18(20,21)14-3-1-2-12(10-14)11-28-17-22-8-9-23(17)16(25)13-4-6-15(7-5-13)24(26)27/h1-7,10H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAWCGIPOCOCBLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC(=CC=C2)C(F)(F)F)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.